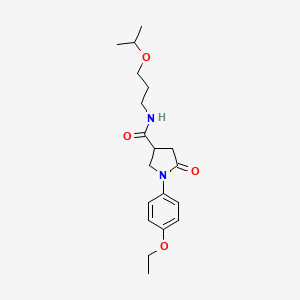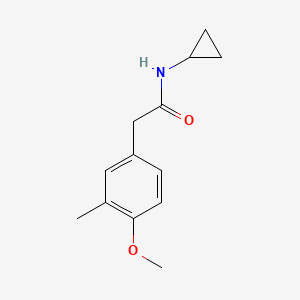
N-1,3-benzodioxol-5-yl-4-benzyl-1-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1,3-benzodioxol-5-yl-4-benzyl-1-piperidinecarboxamide, commonly known as BDPC, is a synthetic compound that belongs to the piperidine class of chemicals. It was first synthesized in the 1960s and has since been extensively studied for its potential therapeutic applications. BDPC has been shown to exhibit a range of biochemical and physiological effects, making it an interesting candidate for further research.
作用机制
BDPC acts primarily as a dopamine receptor agonist, binding to and activating dopamine receptors in the brain. This results in an increase in dopamine release, which can have a range of effects on the body, including increased motivation, improved mood, and reduced pain perception. BDPC has also been shown to have some affinity for other neurotransmitter receptors, including serotonin and norepinephrine receptors.
Biochemical and Physiological Effects:
BDPC has been shown to exhibit a range of biochemical and physiological effects, including increased dopamine release, improved cognitive function, and reduced pain perception. It has also been shown to have some antioxidant properties, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One advantage of using BDPC in lab experiments is its ability to selectively activate dopamine receptors, which can be useful for studying the effects of dopamine on various physiological processes. However, one limitation is that BDPC can be difficult to synthesize, which may limit its availability for use in experiments.
未来方向
There are several potential future directions for research on BDPC. One area of interest is its potential as a treatment for Parkinson's disease, due to its ability to activate dopamine receptors. Another area of interest is its potential as a painkiller, as well as its ability to inhibit the growth of cancer cells. Additionally, further research is needed to fully understand the biochemical and physiological effects of BDPC, as well as its potential as a tool for studying the effects of various chemicals on the body.
合成方法
BDPC can be synthesized using a variety of methods, including the traditional Schotten-Baumann reaction, as well as more modern methods such as microwave-assisted synthesis. The most common method involves the reaction of 1,3-benzodioxole with piperidine-4-carboxylic acid, followed by benzyl chloroformate to produce the final product.
科学研究应用
BDPC has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, pharmacology, and toxicology. In neuroscience, BDPC has been shown to act as a potent dopamine receptor agonist, which may have implications for the treatment of Parkinson's disease. In pharmacology, BDPC has been studied for its potential as a painkiller, as well as its ability to inhibit the growth of cancer cells. In toxicology, BDPC has been used as a tool to study the effects of various chemicals on the body, due to its ability to disrupt normal cellular processes.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-benzylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-20(21-17-6-7-18-19(13-17)25-14-24-18)22-10-8-16(9-11-22)12-15-4-2-1-3-5-15/h1-7,13,16H,8-12,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOKMOGIXQLANT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]-7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5313307.png)
![N-(5-fluoro-2-methylphenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5313323.png)
![2-{4-[2-amino-3-cyano-6-(2,2-dimethylcyclopropyl)-5-methylpyridin-4-yl]-2-methoxyphenoxy}acetamide](/img/structure/B5313333.png)
![2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5313334.png)
![methyl 3-methyl-4-[(phenylacetyl)amino]benzoate](/img/structure/B5313342.png)
![1-(2-chlorobenzyl)-N-ethyl-N-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5313356.png)



![3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5313376.png)
![3-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile](/img/structure/B5313380.png)
![methyl 2-[(2-cyano-3-{2-[(2-fluorobenzyl)oxy]phenyl}acryloyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5313388.png)
![N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]leucine](/img/structure/B5313392.png)
![2,4-dimethoxybenzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5313395.png)